molecular formula C12H14FNO3S B2624114 7-Acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride CAS No. 2411278-28-7

7-Acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride

Cat. No.: B2624114
CAS No.: 2411278-28-7
M. Wt: 271.31
InChI Key: ZGDTXKDAKHROLV-UHFFFAOYSA-N
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Description

The closest compound I found is “3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride”. It’s a biologically important heterocyclic system, and its azepine ring is annulated with the benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . An effective approach to the synthesis of a related compound, “1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one”, has been developed based on N-acyl-N-ethylaniline, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using IR spectrum and 1H NMR spectrum .


Chemical Reactions Analysis

The transformations of similar compounds by the action of bases with or without dimethyl acetylenedicarboxylate (DMAD) have been studied . In the presence of DMAD, the diester adds at the carbanion site of the ylide with subsequent recyclization of the piperidine fragment .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like IR spectrum and 1H NMR spectrum .

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, benzazepines and their hydrogenated derivatives are known to be biologically active and have been studied for their potential in treating various diseases .

Safety and Hazards

The safety and hazards of similar compounds are usually provided in their Material Safety Data Sheets (MSDS). For example, “3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride” has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . They are promising for the treatment of various diseases, and substances that exhibit antibacterial activity were found among benzazepines .

Properties

IUPAC Name

7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-9(15)11-3-2-10-4-6-14(18(13,16)17)7-5-12(10)8-11/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDTXKDAKHROLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCN(CC2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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